molecular formula C20H22N4O2S B10903120 4-{[(E)-(4-methoxy-3-{[4-(propan-2-yl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-methoxy-3-{[4-(propan-2-yl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10903120
M. Wt: 382.5 g/mol
InChI Key: PARJLLJSOUOLKP-SSDVNMTOSA-N
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Description

4-[((E)-1-{3-[(4-ISOPROPYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an isopropylphenoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{3-[(4-ISOPROPYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Attachment of the Isopropylphenoxy Group: The isopropylphenoxy group can be attached through an etherification reaction involving an isopropylphenol derivative and an appropriate alkylating agent.

    Formation of the Hydrosulfide Group: The hydrosulfide group can be introduced through a thiolation reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrosulfide groups, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of certain diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{3-[(4-ISOPROPYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[((E)-1-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 4-[((E)-1-{3-[(4-TERT-BUTYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The uniqueness of 4-[((E)-1-{3-[(4-ISOPROPYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific substitution pattern. The presence of the isopropylphenoxy group and the methoxyphenyl group imparts distinct chemical and biological properties, differentiating it from similar compounds. These unique features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

4-[(E)-[4-methoxy-3-[(4-propan-2-ylphenoxy)methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4O2S/c1-14(2)16-5-7-18(8-6-16)26-12-17-10-15(4-9-19(17)25-3)11-22-24-13-21-23-20(24)27/h4-11,13-14H,12H2,1-3H3,(H,23,27)/b22-11+

InChI Key

PARJLLJSOUOLKP-SSDVNMTOSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=N/N3C=NNC3=S)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NN3C=NNC3=S)OC

Origin of Product

United States

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